3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene
CAS No.:
Cat. No.: VC16276656
Molecular Formula: C25H23N3O
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N3O |
|---|---|
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 7-methyl-6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
| Standard InChI | InChI=1S/C25H23N3O/c1-17-8-5-10-19(16-17)29-15-7-14-28-24-18(2)9-6-11-20(24)23-25(28)27-22-13-4-3-12-21(22)26-23/h3-6,8-13,16H,7,14-15H2,1-2H3 |
| Standard InChI Key | VYWGGCICCTZGED-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)OCCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound comprises a planar indolo[2,3-b]quinoxaline system fused with a benzene ring, substituted at position 5 by a 3-(3-methylphenoxy)propyl chain. The indoloquinoxaline moiety consists of an indole fused to a quinoxaline, creating a rigid, aromatic framework conducive to π-π stacking interactions .
Table 1: Key Structural Identifiers
Stereochemical Considerations
The absence of defined stereocenters (per PubChem data) indicates a non-chiral structure, simplifying synthetic and analytical workflows . The rotatable bond count of 5 suggests moderate conformational flexibility, primarily localized in the propoxy linker .
Synthesis and Preparation
Synthetic Pathways
While explicit synthetic details are proprietary, the structure implies a multi-step strategy involving:
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Quinoxaline Formation: Condensation of o-phenylenediamine with a ketone precursor to construct the quinoxaline core.
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Indole Annulation: Cyclization via Fischer indole synthesis or transition-metal-catalyzed coupling to fuse the indole ring.
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Side-Chain Installation: Alkylation or nucleophilic substitution to attach the 3-(3-methylphenoxy)propyl group.
Key Challenges
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Regioselectivity: Ensuring correct substitution patterns during indoloquinoxaline formation.
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Solubility Management: The compound’s lipophilicity () necessitates polar aprotic solvents (e.g., DMF, DMSO) during synthesis .
Physical and Chemical Properties
Table 2: Computed Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 381.5 g/mol | PubChem |
| XLogP3 | 5.5 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Topological Polar SA | 39.9 Ų | PubChem |
| Rotatable Bonds | 5 | PubChem |
Stability and Reactivity
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Thermal Stability: Predicted high stability due to extensive aromaticity.
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Reactivity: Susceptible to electrophilic substitution at electron-rich indole positions. The methoxy group may undergo demethylation under strong acidic conditions .
Biological Activity and Research Findings
ADMET Considerations
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